![molecular formula C11H7ClN2OS2 B1436593 4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile CAS No. 929973-25-1](/img/structure/B1436593.png)
4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile
Overview
Description
“4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene moieties, including “this compound”, is a topic of interest for medicinal chemists . They are used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 276.75 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile is utilized in the synthesis of various heterocyclic compounds. For example, the synthesis of coumarin, thiazole, thiophene, and 2,3-dihydro-1,3,4-thiadiazole derivatives from similar nitriles and other reactants has been reported, demonstrating the compound's versatility in creating diverse heterocyclic structures (Abdel-Gawad, 2005).
Reactivity Studies
Research has also focused on studying the reactivity of similar nitriles. For instance, investigations into the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which undergoes ring opening to produce a thioketene intermediate, have provided insights into the chemical behavior of such compounds. This research helps in understanding the reactivity patterns of similar nitriles, including this compound (Androsov & Neckers, 2007).
Pharmaceutical Research
In the pharmaceutical sector, similar nitriles have been explored for their potential in creating drugs with various therapeutic effects. For example, the synthesis of 2-arylimino-1,3-thiazole derivatives and their evaluation for cardioprotective activity highlight the potential of these compounds in drug development (Drapak et al., 2019).
Material Science Applications
Research in material science has also incorporated similar nitriles for the design of photovoltaic materials. The synthesis of small molecule acceptors for organic solar cells, which include similar nitrile groups, shows the compound's relevance in renewable energy technologies (Ans et al., 2020).
Antimicrobial Studies
Additionally, compounds structurally similar to this compound have been synthesized and evaluated for antimicrobial activities, underscoring the potential of these nitriles in developing new antimicrobial agents (Kheder & Mabkhot, 2012).
Safety and Hazards
Future Directions
Thiophene and its derivatives, including “4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile”, continue to attract great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
Compounds containing the thiazole nucleus, such as this one, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .
Mode of Action
It is known that thiazole derivatives can bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Thiazole derivatives are known to have diverse biological activities , suggesting that they may have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states. Additionally, the compound may bind to proteins involved in signal transduction pathways, altering their function and downstream effects.
Cellular Effects
The effects of this compound on various cell types are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in apoptosis, leading to either cell survival or programmed cell death. The compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or RNA, affecting their stability and function. The compound may also inhibit or activate enzymes by binding to their active sites or allosteric sites . This can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic reprogramming, which can affect cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound may have minimal effects, while higher doses can lead to significant biological changes. For instance, at high doses, the compound may exhibit toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage is required to elicit a biological response. These studies highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For example, the compound can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting the overall metabolic flux . Additionally, it can influence the levels of specific metabolites, leading to changes in cellular energy balance and redox states.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
properties
IUPAC Name |
(Z)-4-chloro-3-hydroxy-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)but-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS2/c12-4-9(15)7(5-13)11-14-8(6-17-11)10-2-1-3-16-10/h1-3,6,15H,4H2/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSXBQCNFTVOBA-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C(=C(CCl)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=CSC(=N2)/C(=C(/CCl)\O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B1436511.png)
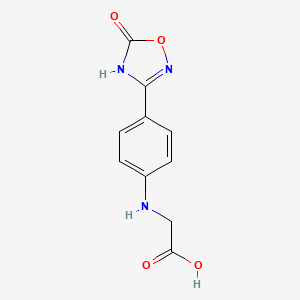

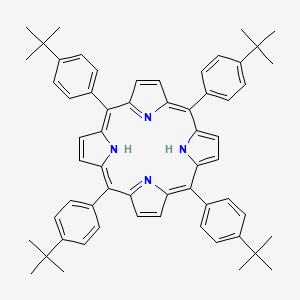
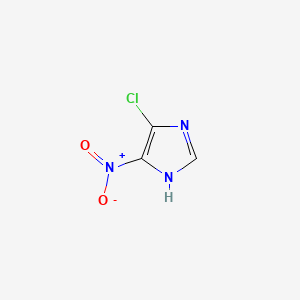
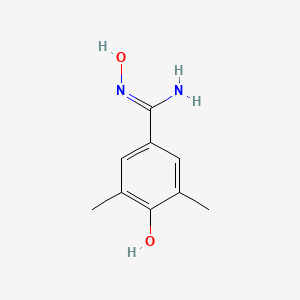

![5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436521.png)
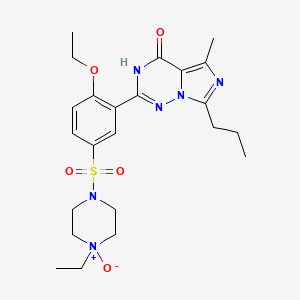
![2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1436527.png)
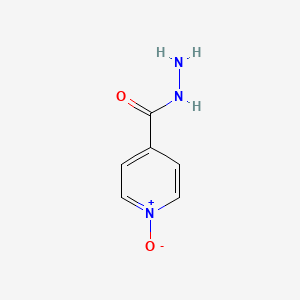
![N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B1436529.png)
![7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436531.png)
![6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B1436532.png)